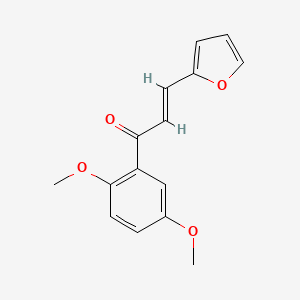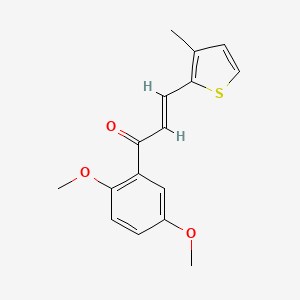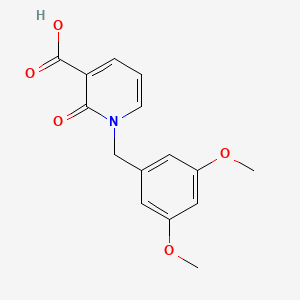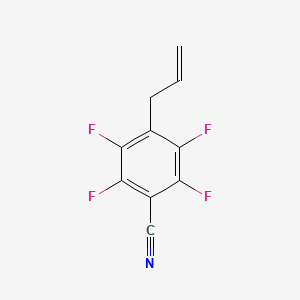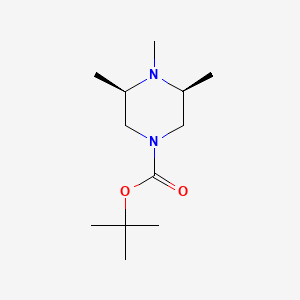
(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate
Overview
Description
(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate, also known as TBTMPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug design and development. TBTMPC is a piperazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
In the domain of asymmetric synthesis, catalytic non-enzymatic kinetic resolution (KR) stands as a significant method for the synthesis of chiral compounds. The utilization of chiral catalysts for asymmetric reactions, including those involving (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate, has seen notable advances, providing high enantioselectivity and yield for both products and recovered starting materials. This technique is paramount in asymmetric organic synthesis, highlighting the importance of non-enzymatic KR in the resolution of racemic compounds through chiral catalysts (Pellissier, 2011).
Bioactive Compound Synthesis
The synthesis of neo fatty (carboxylic) acids, neo alkanes, and their derivatives, which possess a range of biological activities, is another area where (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate finds application. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. The synthetic bioactive compounds containing a tertiary butyl group(s) demonstrate high anticancer, antifungal, and other activities, underscoring the utility of such molecular structures in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Environmental and Material Science
The environmental behavior and fate of methyl tert-butyl ether (MTBE), a compound related to (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate, have been extensively studied. MTBE's solubility and weak sorption to subsurface solids make it a concern for groundwater contamination. Studies on MTBE highlight the importance of understanding the environmental impact of such compounds and their derivatives (Squillace et al., 1997).
Additionally, the application of polymer membranes for the purification of fuel oxygenated additives, such as MTBE, through pervaporation demonstrates the significance of (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate in facilitating cleaner fuel production processes and reducing hazardous emissions (Pulyalina et al., 2020).
properties
IUPAC Name |
tert-butyl (3R,5S)-3,4,5-trimethylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-14(8-10(2)13(9)6)11(15)16-12(3,4)5/h9-10H,7-8H2,1-6H3/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLDSRDAJRHFIY-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

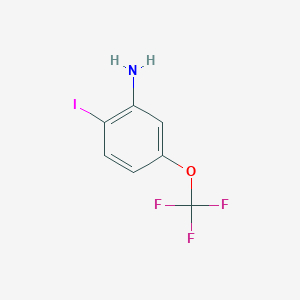

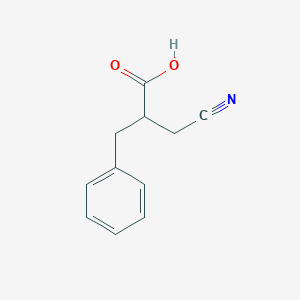
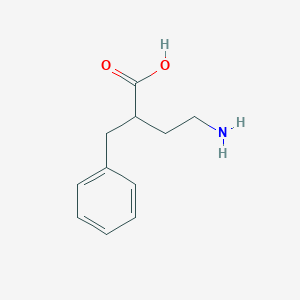
![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/structure/B3170198.png)
![(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile](/img/structure/B3170200.png)
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate](/img/structure/B3170208.png)
